Cas no 1804444-13-0 (Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate)

Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C8H5Cl2F2NO2/c1-15-8(14)3-2-13-6(10)5(9)4(3)7(11)12/h2,7H,1H3
- InChIKey: XVWDVIPOOHVJPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(C(=O)OC)=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072552-1g |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 1g |
$1,564.50 | 2022-04-02 | |
Alichem | A029072552-250mg |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 250mg |
$475.20 | 2022-04-02 | |
Alichem | A029072552-500mg |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 500mg |
$782.40 | 2022-04-02 |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1804444-13-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1804444-13-0, is a highly significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases. Its unique structural features, including the presence of both chloro and difluoromethyl substituents on a pyridine core, make it an invaluable building block for medicinal chemists.
The< strong>pyridine scaffold is one of the most widely used heterocyclic structures in drug discovery due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The introduction of electron-withdrawing groups such as chloro and difluoromethyl enhances the reactivity and selectivity of the molecule, making it an excellent candidate for further functionalization. In recent years, there has been a growing interest in the development of compounds containing difluoromethyl groups, as they have been shown to improve metabolic stability and binding affinity to biological targets.
Recent advancements in synthetic methodologies have highlighted the versatility of Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate. For instance, studies have demonstrated its utility in constructing complex pyridine derivatives through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the pyridine ring, enabling the creation of novel pharmacophores with tailored biological activities.
The< strong>difluoromethyl group, in particular, has garnered attention for its ability to enhance the pharmacokinetic properties of drug candidates. It has been incorporated into numerous lead compounds that are currently undergoing preclinical and clinical evaluations for their efficacy against various diseases. The< strong>chloro substituents further contribute to the reactivity of the molecule by participating in nucleophilic substitution reactions, which are essential for constructing more elaborate molecular architectures.
In the context of drug discovery, Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate has found applications in the development of small-molecule inhibitors targeting enzymes involved in cancer progression. For example, it has been used as a precursor in the synthesis of kinase inhibitors that exhibit potent activity against tyrosine kinases. These kinases are critical regulators of cell signaling pathways and are often overexpressed in cancer cells, making them attractive therapeutic targets.
The< strong>pyridine-5-carboxylate moiety provides an additional site for functionalization through ester hydrolysis or amidation reactions. This flexibility allows medicinal chemists to modify the solubility and bioavailability of their compounds while maintaining or enhancing their biological activity. Such modifications are crucial for optimizing drug candidates for clinical use.
From a synthetic chemistry perspective, Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate offers a unique platform for exploring new synthetic strategies. Its structural complexity presents both challenges and opportunities for chemists seeking to develop efficient and scalable synthetic routes. Recent studies have explored catalytic methods for introducing fluorinated groups into pyridine derivatives, which could potentially streamline the synthesis of this compound and its derivatives.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new therapeutic agents derived from< strong>pyridine-based scaffolds. The versatility of< strong>Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate makes it a valuable asset in this endeavor. As our understanding of biological pathways grows more sophisticated, so too does our need for innovative molecular tools to modulate these pathways effectively. This compound exemplifies how careful molecular design can yield powerful tools for addressing unmet medical needs.
In conclusion,< strong>Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate, with its CAS number< strong>1804444-13-0, represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable intermediate for developing novel therapeutic agents. As research progresses and new synthetic techniques emerge, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery efforts worldwide.
1804444-13-0 (Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate) 関連製品
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)
- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)
- 1172969-12-8(1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)




